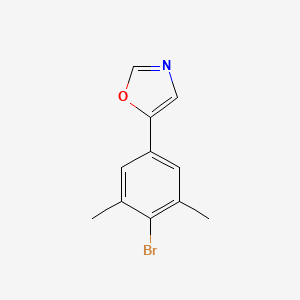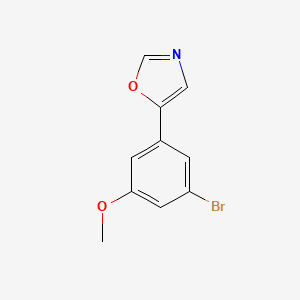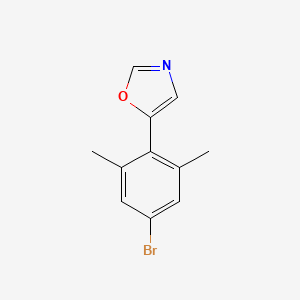
5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole is a chemical compound with the molecular formula C10H7BrFNO2 . It has a molecular weight of 272.07 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7BrFNO2/c1-14-7-3-2-6(12)9(10(7)11)8-4-13-5-15-8/h2-5H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, fluorine, and methoxy groups on the phenyl ring, and the presence of an oxazole ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Mécanisme D'action
The mechanism of action of 5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes involved in the biosynthesis of steroids and other hormones. Specifically, this compound has been shown to inhibit the activity of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), which is involved in the biosynthesis of a number of hormones, including testosterone, cortisol, and aldosterone. In addition, this compound has been shown to inhibit the activity of the enzyme aromatase (CYP19A1), which is involved in the biosynthesis of estrogen.
Biochemical and Physiological Effects
In addition to its potential applications in medicinal chemistry and drug development, this compound has also been studied for its biochemical and physiological effects. In animal models, this compound has been shown to reduce levels of testosterone, cortisol, and aldosterone. In addition, this compound has been shown to reduce levels of estrogen in animal models. In humans, this compound has been shown to reduce levels of testosterone and estrogen, as well as to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole has several advantages for use in laboratory experiments. For example, it is a relatively inexpensive compound that is readily available. In addition, it is a relatively stable compound that is not easily degraded by temperature or light. However, this compound also has some limitations. For example, it is a relatively lipophilic compound, which can make it difficult to dissolve in aqueous solutions. In addition, its solubility in aqueous solutions is pH dependent, and it can be difficult to obtain a consistent concentration of this compound in an aqueous solution.
Orientations Futures
The potential applications of 5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole are still being explored, and there are a number of future directions that could be pursued. For example, further research could be conducted to explore the potential use of this compound as an anticancer agent. In addition, further research could be conducted to explore the potential use of this compound as an anti-inflammatory agent. Furthermore, further research could be conducted to explore the potential use of this compound as a modulator of other proteins involved in signal transduction pathways. Finally, further research could be conducted to explore the potential use of this compound as a tool for the development of new drugs.
Méthodes De Synthèse
5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole can be synthesized by a variety of methods, including the Williamson ether synthesis, the Ullmann reaction, and the Horner-Wadsworth-Emmons reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alcohol to form an ether. The Ullmann reaction involves the reaction of an alkyl halide with an aryl halide to form an aryl ether. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde with an alkyl halide to form an aldehyde-substituted alkene.
Applications De Recherche Scientifique
5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole has been studied in the context of its potential applications in medicinal chemistry and drug development. In particular, it has been studied for its ability to inhibit the activity of enzymes involved in the biosynthesis of steroids and other hormones. It has also been studied for its potential use as an anticancer agent. In addition, this compound has been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the activity of other proteins involved in signal transduction pathways.
Safety and Hazards
Propriétés
IUPAC Name |
5-(2-bromo-6-fluoro-3-methoxyphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-14-7-3-2-6(12)9(10(7)11)8-4-13-5-15-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEDKVMYCDGWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C2=CN=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














